Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methoxy-
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Overview
Description
Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methoxy- is a chemical compound with the molecular formula C14H11Cl2NOS. This compound is known for its unique structural properties, which include a benzenecarbothioamide core substituted with a 3,4-dichlorophenyl group and a 4-methoxy group. It is used in various scientific research applications due to its interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methoxy- typically involves the reaction of 3,4-dichloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzenecarbothioamides
Scientific Research Applications
Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Benzenecarbothioamide, N-(3,4-dichlorophenyl)-
- 2-Amino-N-(3,4-dichlorophenyl)benzenecarbothioamide
Uniqueness
Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methoxy- is unique due to the presence of the 4-methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
CAS No. |
127351-03-5 |
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Molecular Formula |
C14H11Cl2NOS |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C14H11Cl2NOS/c1-18-11-5-2-9(3-6-11)14(19)17-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,19) |
InChI Key |
GLQJGJJWDQTNEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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